molecular formula C19H22N4O3 B6017290 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one

5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one

Cat. No.: B6017290
M. Wt: 354.4 g/mol
InChI Key: PLNVXVVVQHONCI-UHFFFAOYSA-N
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Description

5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromene moiety, a piperazine ring, and a pyridazinone core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps:

    Formation of the Chromene Moiety: The chromene ring can be synthesized via the cyclization of ortho-hydroxyaryl aldehydes with ethyl acetoacetate under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often introduced through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The chromene moiety is then coupled with the piperazine ring using a suitable coupling agent such as carbodiimides.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-21-18(24)11-16(12-20-21)22-6-8-23(9-7-22)19(25)15-10-14-4-2-3-5-17(14)26-13-15/h2-5,11-12,15H,6-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVXVVVQHONCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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